1-acetyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

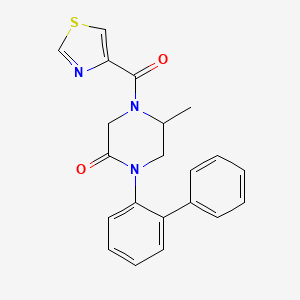

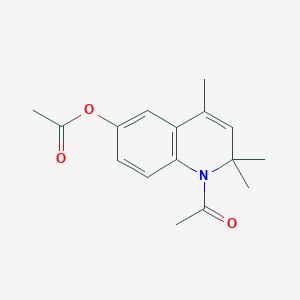

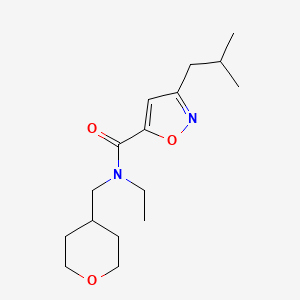

1-Acetyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl acetate is a chemical compound with the molecular formula C16H19NO3 . It is also known by other names such as Acétate de 1-acétyl-2,2,4-triméthyl-1,2-dihydro-6-quinoléinyle . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 1-acetyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl acetate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a molecular weight of 273.327 Da and a monoisotopic mass of 273.136505 Da .Scientific Research Applications

Fluoride-Sensing Applications

One study developed a novel compound through mild acid-promoted polymerization that proved to be a selective fluoride-sensing compound. This compound could transduce fluoride binding into distinct absorption and fluorescence enhancement, showcasing its potential in chemical sensing technologies (Panzella et al., 2009).

Antibacterial Activity

Another research direction involves the synthesis and structural analysis of quinoxaline derivatives. These compounds were evaluated for their antibacterial activity against various pathogens, revealing that modifications in their structure could lead to differences in therapeutic effectiveness (Dirlam & Presslitz, 1978).

Antimicrobial Activity of Triazoles

Further investigations into substituted 1,2,3-triazoles derived from similar quinoline compounds demonstrated their potential in antimicrobial applications. These studies characterized the compounds' structural and activity relationships, offering insights into their use as antimicrobial agents (Holla et al., 2005).

Oxidative Stability and Reactivity

Research on the oxidative stability and reactivity of cellulosic chromophores related to quinoline compounds has provided valuable information for the materials science field. This work illustrates the compounds' resistance to oxidation and low reactivity, which could hinder oxidative bleaching in cellulosic pulps (Zwirchmayr et al., 2017).

Corrosion Inhibition

A study on quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency. The findings are consistent with experimental data, highlighting the compounds' potential in corrosion protection applications (Zarrouk et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(1-acetyl-2,2,4-trimethylquinolin-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-9-16(4,5)17(11(2)18)15-7-6-13(8-14(10)15)20-12(3)19/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBZSKZLNRAUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C)C(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)